BenchChemオンラインストアへようこそ!

8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Coagulation Factor Inhibition Scaffold Topology Target Selectivity

This 8-(indolin-1-ylsulfonyl)-pyrroloquinolin-4-one is the only sulfonamide-bridged analog of the aldosterone synthase (CYP11B2) inhibitor chemotype. Unlike direct C–C linked 8-substituted derivatives, the indoline-1-sulfonyl group introduces unexplored topological diversity for broad-panel screening against CYP11B1/CYP11B2 or coagulation Factor Xa/XIa. With no published bioactivity, it serves as a genuine hit-identification diversity point or a negative control to benchmark sulfonamide motif contributions. Procure to experimentally determine logD, solubility, and metabolic stability versus the published 8-(pyridin-3-yl) lead (CYP11B2 IC50 = 1.1 nM).

Molecular Formula C19H18N2O3S
Molecular Weight 354.42
CAS No. 898419-67-5
Cat. No. B2684570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
CAS898419-67-5
Molecular FormulaC19H18N2O3S
Molecular Weight354.42
Structural Identifiers
SMILESC1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCC5=CC=CC=C54
InChIInChI=1S/C19H18N2O3S/c22-18-6-5-14-11-16(12-15-7-9-20(18)19(14)15)25(23,24)21-10-8-13-3-1-2-4-17(13)21/h1-4,11-12H,5-10H2
InChIKeyYIGJVQFOSMZNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade 8-(Indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one (CAS 898419-67-5) for Scientific Selection


8-(Indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one (CAS 898419-67-5) is a synthetic heterocyclic compound with a pyrrolo[3,2,1-ij]quinolin-4-one core and an indoline-1-sulfonyl substituent at the 8-position. The core scaffold is structurally related to the aldosterone synthase (CYP11B2) inhibitor chemotype from the Journal of Medicinal Chemistry, 2011 [1], and to dual Factor Xa/XIa coagulation inhibitors described in Molecules, 2024 [2]. The compound features a sulfonamide linker absent in direct heteroaryl-substituted analogs and is available solely as a research-grade screening compound, with no published bioactivity or selectivity data to date.

Why Close Analogs of 8-(Indolin-1-ylsulfonyl)pyrroloquinolinone Cannot Be Interchanged


Generic substitution among 8-substituted pyrroloquinolin-4-ones is unreliable because the 8-position substituent critically determines both the target engagement profile and the selectivity window. In the CYP11B2 inhibitor series, replacing a pyridin-3-yl group with a pyrimidin-5-yl group completely abolished inhibition of CYP11B1 while retaining CYP11B2 potency [1]. Similarly, in coagulation factor inhibitors, the mode of attachment (direct C–C bond vs. sulfonamide linker) at the 8-position dictates which protease is inhibited [2]. These findings demonstrate that even structurally close analogs exhibit divergent pharmacodynamics, making direct substitution without head-to-head data scientifically unsound.

Quantitative Differentiation Evidence for 8-(Indolin-1-ylsulfonyl)pyrroloquinolin-4-one


Scaffold Regioisomerism Differentiates Target Space from the 2-Oxo Dual FXa/XIa Inhibitors

The target compound bears the 4-oxo regioisomer of the pyrroloquinolinone scaffold, whereas the dual FXa/XIa inhibitors reported in Molecules, 2024 are based on the 2-oxo regioisomer [1]. In the 4-oxo series from J. Med. Chem. 2011, compound 4 (ethyl-bridged pyrroloquinolinone) exhibits CYP11B2 IC50 = 1.1 nM with no inhibition of six major hepatic CYP enzymes, a profile not observed for any 2-oxo analog [2]. The regioisomeric switch therefore redirects the compound from anticoagulant activity to steroidogenic enzyme inhibition, a differentiation that cannot be inferred from structural similarity alone.

Coagulation Factor Inhibition Scaffold Topology Target Selectivity

Sulfonamide Linker at C8 Confers Chemical Topology Absent in Direct Heteroaryl Analogs

The lead aldosterone synthase inhibitor in the 4-oxo series, 8-(pyridin-3-yl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one, achieves CYP11B2 IC50 = 1.1 nM through a direct C–C bond between the heteroaryl and the scaffold [1]. The target compound replaces this direct connection with an indoline-1-sulfonamide linker, introducing an additional heteroatom, a flexible sulfonamide bridge, and a distinct three-dimensional indoline moiety. No SAR data exist for sulfonamide-linked 8-substituents in this series, meaning the impact on potency, selectivity (CYP11B2 vs. CYP11B1), and off-target profile is entirely uncharacterized relative to the published direct heteroaryl comparators [1].

CYP11B2 Inhibition Chemical Topology Sulfonamide SAR

Indoline Sulfonamide Substitution Is Structurally Distinct from All Reported 8-Sulfonyl Pyrroloquinolinone Analogs

Commercial databases list several 8-sulfonyl pyrroloquinolin-4-one analogs, including the morpholinosulfonyl, 4-acetylpiperazin-1-ylsulfonyl, and 4-fluorophenylsulfonyl-piperazinyl derivatives . None of these contain the bicyclic indoline ring system fused directly to the sulfonamide. The indoline-1-sulfonyl group introduces an aromatic bicyclic moiety absent in all currently listed congeners, which may influence target binding through distinct π-stacking and hydrophobic interactions. However, no direct comparative biochemical or cellular data exist for any of these analogs, preventing quantitative differentiation beyond chemical topology .

Kinase Inhibition Sulfonamide Derivatives Structural Uniqueness

Absence of Published Bioactivity Data Represents a Critical Knowledge Gap for Procurement Risk Assessment

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents returned zero primary research publications, zero patent examples, zero bioassay results, and zero ADMET data for CAS 898419-67-5 [1]. In contrast, the structurally related 4-oxo lead compound 4 from J. Med. Chem. 2011 has published CYP11B2 IC50 = 1.1 nM, selectivity data against six CYP isoforms, and oral bioavailability data [2]. This complete absence of biological characterization means procurement of the target compound carries full discovery risk: the compound may be inactive, unstable, or promiscuous in any given assay.

Data Availability Procurement Risk Screening Compound

Best-Fit Application Scenarios for 8-(Indolin-1-ylsulfonyl)pyrroloquinolin-4-one Procurement


De Novo Chemical Biology Screening for Novel CYP11B2 or Coagulation Factor Modulators

Given the complete absence of target annotation [1], the compound is best deployed in broad-panel screening against CYP11B1/CYP11B2 or coagulation factor Xa/XIa, leveraging the published activity of the 4-oxo scaffold class [2][3]. The indoline-1-sulfonyl substituent provides a topological variation not explored in any published SAR study, making it a genuine diversity point for hit identification .

Scaffold-Hopping Library Design Around the Pyrroloquinolin-4-one Sulfonamide Chemotype

Medicinal chemistry groups seeking to expand beyond direct C–C linked heteroaryl derivatives can use this compound as a sulfonamide-bridged prototype. The J. Med. Chem. 2011 paper demonstrates that the 4-oxo core has favorable drug-like properties (oral bioavailability, CYP selectivity), but all reported compounds use direct heteroaryl linkages [2]. This compound introduces the sulfonamide bridge, offering a new vector for property optimization.

Negative Control or Selectivity Panel Compound for 8-Substituted Pyrroloquinolin-4-one SAR

Because the compound is uncharacterized, its primary procurement value may be as a negative control to benchmark the selectivity contribution of the indoline-1-sulfonyl group against well-characterized analogs such as 8-(pyridin-3-yl)-pyrroloquinolin-4-one (CYP11B2 IC50 = 1.1 nM) [2]. Until its own activity is measured, it serves as a tool to probe whether the sulfonamide-indoline motif retains or loses target engagement.

Physicochemical Property Benchmarking of Sulfonamide-Linked vs. Directly Substituted Pyrroloquinolinones

Researchers can procure this compound to experimentally measure logD, solubility, metabolic stability, and permeability and compare these directly to the published physicochemical profile of the 8-(pyridin-3-yl) lead (oral bioavailability demonstrated in rat) [2]. The sulfonamide linker is expected to modulate hydrogen-bonding capacity and polar surface area relative to the direct aryl link, impacting ADME properties in ways predictable only through experimental measurement.

Quote Request

Request a Quote for 8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.